3,6,8-Trimethylquinolin-2-amine
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Overview
Description
2-Amino-3,6,8-trimethylquinoline is an organic compound with the molecular formula C12H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an amino group and three methyl groups attached to the quinoline ring. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,6,8-trimethylquinoline can be synthesized using several methods. One common method is the Combes quinoline synthesis, which involves the condensation of aniline with β-diketones under acidic conditions . The reaction typically uses concentrated sulfuric acid as a catalyst and proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the quinoline ring.
Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of a Lewis acid catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of 2-amino-3,6,8-trimethylquinoline often involves large-scale batch reactions using the Combes or Friedländer synthesis methods. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in 2-amino-3,6,8-trimethylquinoline can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Amino-3,6,8-trimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential as an antimalarial agent and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3,6,8-trimethylquinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2-Amino-3,6,8-trimethylquinoline can be compared with other quinoline derivatives such as:
2-Aminoquinoline: Lacks the three methyl groups, resulting in different chemical reactivity and biological activity.
3,6,8-Trimethylquinoline: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.
Quinoline: The parent compound, which lacks both the amino and methyl groups, making it less specialized for certain applications.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,6,8-trimethylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)6-9(3)12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
DEEBQHSEAJQMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)N)C)C |
Origin of Product |
United States |
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